molecular formula C₁₄H₂₂N₂O B156810 Angustifoline CAS No. 550-43-6

Angustifoline

Cat. No. B156810
CAS RN: 550-43-6
M. Wt: 234.34 g/mol
InChI Key: VTIPIBIDDZPDAV-FVCCEPFGSA-N
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Description

Angustifoline is an indolopyridine alkaloid, which is a class of compounds known for their complex structures and diverse biological activities. The compound has been synthesized in the laboratory setting, indicating its significance in the field of medicinal chemistry and drug discovery.

Synthesis Analysis

The total synthesis of angustifoline has been achieved through a series of chemical reactions that build up its complex structure. A notable approach includes a Bischler-Napieralski cyclization and a cobalt-catalyzed carbonylative lactamization, which are key steps in assembling the pentacyclic core of the molecule. Additionally, a late-stage Mukaiyama hydration was utilized to transform angustine to angustoline, highlighting the synthetic versatility and the ability to modify the core structure for potential analogs .

Molecular Structure Analysis

Angustifoline's molecular structure is characterized by a pentacyclic core, which is a common feature among indolopyridine alkaloids. The precise stereochemistry and functional groups are crucial for its biological activity. The total synthesis of related compounds, such as angustureine, involves ring-closing metathesis (RCM) and the Mitsunobu reaction, which further emphasizes the complexity and the importance of the stereochemical aspects in the synthesis of such molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of angustifoline and related compounds are intricate and require precise control over reaction conditions. For example, the intermolecular Michael-type addition is a pivotal step in forming the C15, C16 bond of the alkaloids, which is essential for the structural integrity of the molecule . The synthesis also involves stereoselective intramolecular reactions, such as nucleophile-assisted aldol-lactonization, to set the relative stereochemistry of the metabolites .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of angustifoline are not detailed in the provided papers, the synthesis and structural analyses imply that the molecule possesses properties typical of indolopyridine alkaloids. These may include a certain degree of solubility in organic solvents, reactivity towards nucleophiles and electrophiles, and the presence of chiral centers that affect its optical activity. The molecular weight and the presence of functional groups like lactams and hydroxymethyl groups also contribute to its reactivity and potential interactions with biological targets .

Scientific Research Applications

1. Medicinal Plant Research

Angustifoline, a natural product, has shown promising results in the field of medicinal plant research. Studies on angustifoline have focused on its potential as an anticancer agent. For instance, Ding et al. (2019) investigated the anticancer properties of angustifoline against human colon cancer cells, finding that it induced dose- and time-dependent cytotoxicity. The study highlighted angustifoline's potential in inhibiting cancer cell colony formation and its ability to induce autophagy and apoptosis in cancer cells (Ding et al., 2019).

2. Alkaloid Research

Angustifoline has been a subject of interest in the study of alkaloids. Fu et al. (2014) isolated two new bisindole alkaloids, angustifonines A and B, from the twigs and leaves of Bousigonia angustifolia. These compounds exhibited cytotoxicity against various human cancer cell lines, suggesting the potential therapeutic applications of angustifoline derivatives (Fu et al., 2014).

3. Phytochemistry and Pharmacology

The phytochemical composition and pharmacological activities of plants containing angustifoline have been extensively studied. Erdemoglu et al. (2007) evaluated the alkaloid profile of Lupinus angustifolius and identified angustifoline as one of the minor alkaloids. The study also tested the antibacterial and antifungal activities of L. angustifolius alkaloid extract, indicating its potential in antimicrobial applications (Erdemoglu et al., 2007).

Safety And Hazards

When handling Angustifoline, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

(1R,2R,9R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2/t10-,11-,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIPIBIDDZPDAV-FVCCEPFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1C2CC(CN1)C3CCCC(=O)N3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H]1[C@@H]2C[C@H](CN1)[C@H]3CCCC(=O)N3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Methano-8H-pyrido(1,2-a)(1,5)diazocin-8-one, decahydro-4-(2-propenyl)-, (1S-(1alpha,4alpha,5alpha,11aalpha))-

CAS RN

550-43-6
Record name Angustifoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
651
Citations
MD Bratek-Wiewiórowska - Journal of Molecular Structure, 1979 - Elsevier
Most of the structural assignments presented in this paper were based on the conformation of angustifoline selectively deuterated at the 13β position (13β 2 HI). To confirm the absolute …
Number of citations: 5 www.sciencedirect.com
W Wysocka, A Przybył, T Brukwicki - Monatshefte für Chemie/Chemical …, 1994 - Springer
… The aH and ~3C NMR spectra of the lupin alkaloid angustifoline 1 in four solvents (cyclohexane-d~2, CDCIa, CD3CN, and C6D6) were assigned using 2D H,H and H,C COSY and 2D J-…
Number of citations: 0 link.springer.com
MD BRATEK-WIEWIÓROWSKA… - PA Ń …, 1965 - rcin.org.pl
… They all were previously isolated from old mother liąuors from which angustifoline had been … one of the products which can be obtained from angustifoline and formaldehyde. Scheme 4 …
Number of citations: 5 rcin.org.pl
P Brooke, DJ Harris, RB Longmore - Journal of Agricultural and …, 1996 - ACS Publications
The lupins, especially Lupinus angustifolius, are an important source of high protein food, which also benefit the soil by nitrogen fixation during growth. Angustifoline, a minor alkaloid of …
Number of citations: 15 pubs.acs.org
Z Ding, Q Chen, B Xiong, Y Cun, H Wang, M Xu - J BUON, 2019 - jbuon.com
… the anticancer properties of angustifoline against COLO-205 … to study the effects of angustifoline on cell migration and cell … Results: The findings indicated that angustifoline induced …
Number of citations: 6 www.jbuon.com
T Brukwicki, P Anna, W Wysocka, J Sośnicki - Tetrahedron, 1999 - Elsevier
… From among the angustifoline derivatives for which the coupling … of angustifoline the value of JT-1313 is 3.0 I-Iz, while in N-formyloangustifolinie - 3.5 Hz [ 12]~. For pure angustifoline we …
Number of citations: 17 www.sciencedirect.com
N Erdemoglu, S Ozkan, F Tosun - Phytochemistry reviews, 2007 - Springer
Purpose of the present study was to evaluate alkaloid profile of the aerial parts of Lupinus angustifolius growing in Turkey by capillary gas chromatography-mass spectrometry (GC-MS). …
Number of citations: 150 link.springer.com
MD Bratek-Wiewiórowska, U Rychlewska… - Journal of the …, 1979 - pubs.rsc.org
The crystal and molecular structure of N-cyanomethylangustifoline (III) has been determined from three-dimensional X-ray data by direct methods and refined by full-matrix least-…
Number of citations: 4 pubs.rsc.org
AM Fraser, DJ Robins - Journal of the Chemical Society, Chemical …, 1984 - pubs.rsc.org
… presence of two 13C-15N doublets in the 13C{1H} nmr spectra associated with C-2 and C-15 of lupanine and 13-hydroxylupanine, and one l3C-15N doublet for C-2 of angustifoline is …
Number of citations: 17 pubs.rsc.org
W Wysocka, A Przybyl, T Brukwicki - Monatshefte fur Chemie, 1994 - hero.epa.gov
The1H and13C NMR spectra of the lupin alkaloid angustifoline1 in four solvents (cyclohexane-d12, CDCl3, CD3CN, and C6D6) were assigned using 2D H, H and H, C COSY and 2D J-…
Number of citations: 16 hero.epa.gov

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